4-(Dimethylamino)-2-methylbenzoic acid
Description
Contextualization within Benzoic Acid Derivatives Research
Benzoic acid, a simple aromatic carboxylic acid, serves as the foundational scaffold for a vast and diverse class of chemical compounds known as benzoic acid derivatives. researchgate.net These derivatives are formed by substituting one or more hydrogen atoms on the benzene (B151609) ring with various functional groups, leading to a wide array of molecules with tailored chemical and physical properties. The strategic placement of these substituents is a cornerstone of modern chemical synthesis, allowing for the development of compounds with applications spanning numerous scientific fields. preprints.org
The broader family of benzoic acid derivatives has demonstrated significant utility in medicinal chemistry, forming the core structure of various therapeutic agents. researchgate.net Research has shown that certain compounds with a benzoic acid nucleus exhibit remarkable potential as anticancer agents. preprints.org Furthermore, derivatives are explored for treating neurodegenerative disorders like Alzheimer's disease and for their antimicrobial properties. nih.gov Beyond medicine, they are integral to materials science and industry. For instance, specific aminobenzoic acid derivatives are key intermediates in the synthesis of dyes and pigments, while others, such as 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester, are used as effective UV-A filters in sunscreens. epo.orggoogle.com The isomer 4-(Dimethylamino)benzoic acid is also noted for its use in sunscreen formulations and as a reagent in peptide synthesis. sigmaaldrich.comnih.gov
Within this extensive family, 4-(Dimethylamino)-2-methylbenzoic acid emerges as a distinct, polysubstituted member. Its structure is characterized by three key functional groups attached to the benzene ring: a carboxylic acid group at position 1, a methyl group at position 2, and a dimethylamino group at position 4. This specific arrangement differentiates it from its more commonly studied isomers, such as 3-(N,N-dimethylamino)benzoic acid and 4-(Dimethylamino)benzoic acid. nih.govgoogle.com The presence of the ortho-methyl group relative to the carboxylic acid introduces steric hindrance, which can influence the reactivity of the carboxyl group, while the para-dimethylamino group acts as a strong electron-donating group, affecting the electronic properties of the aromatic ring. This unique combination of steric and electronic features makes this compound a compound of interest for specialized applications in organic synthesis.
Significance in Contemporary Chemical Science
The primary significance of this compound in modern chemical science lies in its role as a versatile synthetic intermediate or building block. Its multifunctional nature—possessing a carboxylic acid, a tertiary amine, and an aromatic ring with specific substitution patterns—provides multiple reactive sites for constructing more complex molecules. While extensive dedicated studies on this specific compound are not widely present in published literature, its value can be inferred from its chemical structure and by drawing parallels with closely related analogues. uni.lu
The structural and predicted physicochemical properties of this compound are summarized below.
Data sourced from PubChemLite. uni.lu
The utility of the 2-methylbenzoic acid scaffold is well-documented through research on analogous compounds. For example, 4-Bromo-2-methylbenzoic acid, which features a bromo group instead of a dimethylamino group at the 4-position, is a common starting material for synthesizing a variety of complex organic structures. chemicalbook.com It is used to prepare isoindolinone and isoquinolone derivatives, which are important heterocyclic motifs in medicinal chemistry. chemicalbook.com The carboxyl and methyl groups, along with the bromine atom, serve as distinct handles for sequential chemical modifications, including esterification, bromination, and cross-coupling reactions. chemicalbook.com By analogy, the dimethylamino group of this compound offers a site for different types of chemical transformations, potentially influencing the properties of the resulting products.
Furthermore, the incorporation of the 2-methylbenzoic acid framework into larger, patented molecules underscores its value as a building block. For instance, the 2-methylbenzamide (B88809) moiety, derived from its corresponding benzoic acid, is a component of complex isoxazoline (B3343090) derivatives, which are often investigated for biological activity. googleapis.com This demonstrates the role of substituted benzoic acids in generating novel chemical entities for pharmaceutical and agrochemical research.
Research Trajectory and Emerging Interests
The research trajectory for this compound appears to be nascent, with limited specific literature dedicated to its synthesis or application. uni.lu However, its potential lies within broader, emerging trends in chemical research. Contemporary organic synthesis is increasingly focused on the creation of diverse molecular libraries for drug discovery and the development of methods for late-stage functionalization of complex molecules. nih.gov Polysubstituted aromatic compounds like this compound are valuable starting points for these endeavors.
One area of emerging interest is the development of novel, densely substituted heterocyclic compounds, such as pyrimidines, for pharmaceutical applications. nih.govorganic-chemistry.org Pyrimidines are a critical class of compounds in medicinal chemistry, forming the basis for numerous drugs. nih.gov The synthesis of unique pyrimidine (B1678525) derivatives often relies on the availability of specifically functionalized precursors. The distinct substitution pattern of this compound makes it a candidate for creating novel pyrimidine-containing structures that are not accessible from more common starting materials.
Moreover, the field of C-H activation, which focuses on directly converting carbon-hydrogen bonds into other functional groups, represents a significant modern trend. nih.gov Research into the selective functionalization of complex benzoic acid derivatives is an active area, offering new ways to modify drug-like molecules. As these methods become more advanced, building blocks like this compound, with its varied electronic and steric properties, could become valuable substrates for exploring new chemical reactions and synthesizing next-generation compounds. The future research interest in this molecule is therefore likely to be driven by its potential as a specialized building block in the synthesis of novel materials and bioactive compounds.
Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-6-8(11(2)3)4-5-9(7)10(12)13/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUVDYDVMXKDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to 4-(Dimethylamino)-2-methylbenzoic Acid and its Derivatives
The synthesis of carboxylic acid derivatives, including structures related to this compound, often involves multi-step pathways that leverage fundamental organic reactions. These established methods provide routes to a wide array of functionalized aromatic compounds.
The creation of carboxylic acids and their derivatives can be achieved through several well-documented synthetic strategies. While these are general pathways, they are applicable to the synthesis of complex benzoic acid derivatives.
Oxidation of Alkylbenzenes: A primary method for synthesizing benzoic acids is the oxidation of an alkyl group on a benzene (B151609) ring. For this to be effective, the benzylic carbon (the carbon atom attached to the benzene ring) must have at least one hydrogen atom. Strong oxidizing agents are typically employed for this transformation. youtube.com
Hydrolysis of Nitriles: This two-step method involves the introduction of a nitrile (-CN) group onto a molecule, typically via a nucleophilic substitution (SN2) reaction with a cyanide anion, followed by hydrolysis to form the carboxylic acid. libretexts.org This process is effective for adding a carbon atom to the original molecule. The hydrolysis can be catalyzed by either acid or base. libretexts.org
Grignard Reaction: A versatile approach involves the use of a Grignard reagent (an organomagnesium halide). The Grignard reagent is prepared from an alkyl or aryl halide and magnesium metal. youtube.com This nucleophilic reagent can then react with carbon dioxide (CO2), an electrophile, in a carboxylation reaction. A subsequent workup with a strong aqueous acid yields the carboxylic acid. youtube.comlibretexts.org This method is particularly useful for adding a carboxyl group to a pre-existing carbon framework.
These foundational synthetic routes are often combined and adapted in multi-step syntheses to build more complex molecules. organicchemistrytutor.comyoutube.com The choice of method depends on the desired substitution pattern and the presence of other functional groups on the starting materials.
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aminobenzoic acids and their derivatives to mitigate the environmental impact of traditional chemical processes. mdpi.comresearchgate.net These approaches prioritize the use of non-toxic reagents, renewable resources, and energy-efficient conditions.
Biosynthesis Pathways: Researchers are exploring biosynthetic routes that mimic natural processes found in microorganisms and plants. mdpi.comresearchgate.net For example, the shikimate pathway, which starts from simple sugars like glucose, is a natural route for producing aromatic compounds, including aminobenzoic acids like ortho- and para-aminobenzoic acid (OABA and PABA). mdpi.com This method avoids the use of petroleum-based precursors and harsh reaction conditions associated with traditional chemical synthesis. mdpi.comresearchgate.net
Solvent-Free Reactions: A significant goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. asianpubs.org Novel methods like using jet milling for solid-state reactions have been developed for the synthesis of Schiff bases derived from p-aminobenzoic acid. asianpubs.orgasianpubs.org This solvent-free technique offers advantages such as mild conditions, simple operation, short reaction times, and high yields without the need for complex work-up procedures. asianpubs.orgasianpubs.org
Catalysis in Subcritical Water: Another innovative green approach is the use of subcritical water as a reaction medium. A "one-pot" process for producing 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) has been developed using carbonaceous bio-based materials as catalysts in subcritical water, avoiding the need for added metals or H₂. mdpi.com
These green methodologies represent a shift towards more sustainable and environmentally friendly production of valuable chemical compounds. researchgate.net
Functionalization Strategies and Derivative Synthesis
The functional groups of this compound—the carboxylic acid and the dimethylamino group—allow for a wide range of chemical transformations. These reactions are crucial for creating diverse derivatives with tailored properties for various applications.
Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a fundamental transformation. chemguide.co.uk Several methods are available, with the choice often depending on the specific substrates and desired reaction conditions.
Fischer Esterification: This classic method involves heating the carboxylic acid and alcohol with a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, so techniques like distilling off the ester as it forms are often used to drive the reaction to completion. chemguide.co.uk
DCC/DMAP-Mediated Esterification: For more sensitive or sterically hindered substrates, coupling agents are often employed. The use of dicyclohexylcarbodiimide (B1669883) (DCC) as an activator, accelerated by a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly effective method. organic-chemistry.org This procedure suppresses the formation of side products and allows for the formation of esters in high yields at room temperature. organic-chemistry.org
Alternative Reagents: Other reagents have been successfully used for the esterification of aminobenzoic acid derivatives. In one study, three methods were compared for converting aminocinnamic acids to their methyl esters: thionyl chloride in methanol, sulfuric acid in methanol, and dimethyl sulfate (B86663) in acetone. The dimethyl sulfate method was found to be the most efficient in terms of both reaction yield and product purity. researchgate.net
The table below summarizes various esterification methods applicable to benzoic acid derivatives.
| Method | Reagents/Catalyst | Conditions | Advantages |
| Fischer Esterification | Alcohol, Concentrated H₂SO₄ | Heating | Simple, common reagents |
| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | High yields, good for hindered substrates organic-chemistry.org |
| Dimethyl Sulfate | Dimethyl sulfate, Acetone | - | High efficiency and product purity researchgate.net |
| Tin(II) Catalysis | Alcohol, Tin(II) compound | Distillation to remove water | High purity without base treatment google.com |
The formation of amides is another key functionalization reaction. Recent advancements have focused on developing methods for isotopic labeling, such as deuterium (B1214612) enrichment, which is valuable for mechanistic studies and metabolic tracking of molecules. nih.gov
A synthetically convenient method for the direct α-deuteration of amides has been developed. nih.gov This process does not require strong bases or transition metal catalysts. Instead, it relies on a mechanistically unusual retro-ene-type reaction. The key steps are:
Amide Activation: The amide is first activated with an electrophilic reagent. nih.govnih.gov
Keteniminium Intermediate: This activation generates a reactive keteniminium intermediate. nih.gov
Reaction with [D₆]DMSO: The intermediate reacts with deuterated dimethyl sulfoxide (B87167) ([D₆]DMSO). nih.gov
Retro-ene Reaction: A retro-ene-type process facilitates the transfer of a deuterium atom to the α-position of the amide. nih.gov
This transformation shows broad functional-group tolerance and achieves high levels of deuterium incorporation, providing a powerful tool for creating isotopically labeled amide derivatives. nih.gov
The core structure of aminobenzoic acids serves as a versatile scaffold for synthesizing more complex molecules, such as pyrimidine (B1678525) conjugates and Schiff bases.
Pyrimidine Conjugates: Pyrimidine-based compounds are of significant interest due to their wide range of biological activities. nih.gov Derivatives of this compound can be incorporated into these structures. For example, 4-(2-amino-6-phenylpyrimidin-4-yl)-2-methylbenzoic acid has been synthesized by reacting the corresponding chalcone (B49325) derivative with guanidine (B92328) hydrochloride in the presence of a basic catalyst. rjpbcs.com This demonstrates how the benzoic acid moiety can be linked to a pyrimidine ring system to create complex heterocyclic structures. rjpbcs.com
Schiff Bases: Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or a ketone. The amino group of aminobenzoic acids readily undergoes this reaction. For instance, Schiff bases have been synthesized by reacting 4-aminobenzoic acid with various aldehydes and ketones. rjptonline.org The reaction conditions can be adapted to align with green chemistry principles, such as using solvent-free jet milling techniques. asianpubs.orgasianpubs.org These reactions are versatile, allowing for the synthesis of a wide array of Schiff base derivatives by varying the aldehyde or ketone component. rjptonline.orgeurjchem.com
The table below provides examples of derivatization reactions.
| Derivative Type | Reactants | Key Reaction | Resulting Structure |
| Pyrimidine Conjugate | Chalcone derivative of 2-methylbenzoic acid, Guanidine hydrochloride | Cyclocondensation | 4-(2-amino-6-phenylpyrimidin-4-yl)-2-methylbenzoic acid rjpbcs.com |
| Schiff Base | p-Aminobenzoic acid, Aldehyde/Ketone | Condensation/Imination | An imine linkage (-N=CH-) connecting the aminobenzoic acid to the aldehyde/ketone residue asianpubs.orgrjptonline.org |
Mechanistic Investigations of Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of its three key functional components: the electron-donating dimethylamino group, the electron-withdrawing carboxylic acid group, and the methyl group on the aromatic ring. These substituents influence the electron density distribution within the benzene ring and dictate the compound's behavior in various chemical transformations.
Oxidative Reaction Pathways: The dimethylamino group is susceptible to oxidation. Reactions with oxidizing agents can lead to N-demethylation, forming N-methylaniline derivatives as primary products. Further oxidation can result in the formation of N-methylformanilide. The mechanism is believed to proceed through an initial electron transfer from the amine to the oxidant, generating a radical cation intermediate. In the presence of oxygen, a free-radical chain process can occur.
The aromatic ring itself can undergo oxidative degradation under harsh conditions, although specific studies on this compound are not prevalent. The stability of the benzene ring makes such reactions less common under typical laboratory conditions.
Reductive Reaction Pathways: The carboxylic acid group can be reduced to a primary alcohol. However, this transformation typically requires strong reducing agents like lithium aluminum hydride, as the carboxylate anion formed under basic or neutral conditions is resistant to reduction.
Catalytic hydrogenation of the aromatic ring of benzoic acid derivatives to form cyclohexanecarboxylic acids is a known industrial process. This reaction usually requires high pressures and temperatures, along with a suitable catalyst such as platinum on titanium dioxide. The electron-deficient nature of the aromatic ring, due to the carboxylic acid group, makes this hydrogenation challenging.
A more common reductive pathway in the synthesis of N,N-dimethylaminobenzoic acids involves the reductive methylation of the corresponding aminobenzoic acid or the reductive alkylation of the nitrobenzoic acid precursor. For instance, 3-nitrobenzoic acid can be converted to 3-(N,N-dimethylamino)benzoic acid through a two-step process of reduction of the nitro group to an amino group, followed by alkylation with formaldehyde (B43269) in the presence of a palladium catalyst and hydrogen.
Substitution Reaction Pathways: Electrophilic aromatic substitution (EAS) is a key reaction for benzene derivatives. The reactivity and regioselectivity of EAS on this compound are determined by the combined effects of the substituents. The dimethylamino group is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system through resonance. The methyl group is also an activating group and an ortho-, para-director via an inductive effect. Conversely, the carboxylic acid group is a deactivating group and a meta-director.
Given the positions of the substituents, the directing effects are as follows:
The dimethylamino group at position 4 directs incoming electrophiles to positions 3 and 5 (ortho) and position 1 (para, which is already substituted).
The methyl group at position 2 directs to positions 3 and 5 (meta) and position 6 (ortho).
The carboxylic acid group at position 1 directs to positions 3 and 5 (meta).
Therefore, all three substituents direct incoming electrophiles to positions 3 and 5. This strong agreement in directing effects suggests that electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, would predominantly occur at these positions. The strong activating effect of the dimethylamino group would likely overcome the deactivating effect of the carboxylic acid, making the ring more reactive towards electrophiles than benzene itself.
While specific studies on the intramolecular rearrangement of this compound are limited, several classical rearrangement reactions are relevant to aminobenzoic acid derivatives and could potentially be applied to this molecule or its derivatives. These rearrangements often involve the migration of a group to an electron-deficient nitrogen or carbon atom.
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. nih.gov If the carboxylic acid of this compound were converted to its corresponding amide, treatment with bromine and a strong base could initiate a Hofmann rearrangement. This would lead to the formation of an isocyanate intermediate, which upon hydrolysis would yield 3-methyl-4-(dimethylamino)aniline, with the loss of the original carboxyl group as carbon dioxide. nih.gov
Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement also proceeds through an isocyanate intermediate to form an amine. This reaction starts from an acyl azide (B81097), which can be prepared from the corresponding carboxylic acid. Heating the acyl azide of this compound would likely result in the formation of 3-methyl-4-(dimethylamino)aniline.
Lossen Rearrangement: The Lossen rearrangement involves the conversion of a hydroxamic acid to an isocyanate. researchgate.net The hydroxamic acid can be synthesized from the carboxylic acid. This rearrangement provides another potential pathway to 3-methyl-4-(dimethylamino)aniline from a derivative of this compound. researchgate.net
Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. While a classic Smiles rearrangement might not be directly applicable to this compound itself, derivatives of this molecule could potentially undergo this type of transformation. For example, if a suitable tethered nucleophile were attached to the carboxylic acid group and an activating group were present on the ring, an intramolecular ipso-substitution could occur.
These rearrangements are powerful tools in organic synthesis for modifying the structure of aromatic compounds and could be employed to synthesize various derivatives of this compound.
Aminobenzoic acids can exist in several ionic forms depending on the pH of the solution. At very low pH, both the amino and carboxyl groups will be protonated, resulting in a cationic species. As the pH increases, the carboxylic acid will deprotonate first, forming a zwitterionic or neutral species. At higher pH, the protonated amino group will deprotonate, leading to an anionic species.
For the related compound 4-(dimethylamino)benzoic acid, two pKa values have been reported: 6.03 and 11.49. The lower pKa value corresponds to the deprotonation of the carboxylic acid group, while the higher value corresponds to the deprotonation of the protonated dimethylamino group.
The presence of the methyl group at the 2-position in this compound is expected to have a minor electronic effect on the pKa values compared to the unsubstituted analog. The methyl group is weakly electron-donating, which might slightly increase the basicity of the amino group (higher pKa) and slightly decrease the acidity of the carboxylic acid (higher pKa).
Predicted pKa values for the methyl ester of this compound suggest a pKa of approximately 2.22 for the protonated amino group. chemicalbook.com This value is for the ester, and the free acid would have a different pKa for its carboxylic acid group.
| Compound | pKa1 (Carboxylic Acid) | pKa2 (Protonated Amine) |
|---|---|---|
| 4-(Dimethylamino)benzoic acid | 6.03 | 11.49 |
| Methyl 4-(dimethylamino)-2-methylbenzoate (predicted) | - | 2.22 |
The equilibrium between the different protonated and deprotonated forms is crucial for understanding the compound's solubility, reactivity, and biological interactions. The zwitterionic form, where the carboxylic acid is deprotonated and the amino group is protonated, can play a significant role in the solid-state structure and solution behavior of aminobenzoic acids.
Iii. Computational Chemistry and Theoretical Frameworks
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are instrumental in characterizing the fundamental electronic nature of 4-(Dimethylamino)-2-methylbenzoic acid and its derivatives. These approaches allow for a detailed understanding of how the interplay between the electron-donating dimethylamino group, the electron-withdrawing carboxylic acid group, and the ortho-methyl group governs the molecule's properties.
Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the structural and electronic characteristics of organic molecules, including dimethylaminobenzoic acids. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G**, provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. chemrxiv.orgnih.gov
For the parent compound, 4-(Dimethylamino)benzoic acid (4-DMABA), DFT studies have shown that the molecule generally adopts a planar geometry in the gas phase. The exocyclic C-N bond of the dimethylamino group and the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring exhibit lengths that are intermediate between typical single and double bonds, suggesting a degree of electron delocalization. chemrxiv.org
The introduction of a methyl group at the 2-position, as in this compound, is expected to induce steric hindrance. This steric strain can lead to a slight twisting of the carboxylic acid group out of the plane of the benzene ring. This conformational change, in turn, can influence the electronic coupling between the substituent groups and the aromatic system. Computational studies on related ortho-substituted benzoic acids have demonstrated that such steric effects can be of limited importance in determining properties like acidity, but they do play a role in the fine-tuning of the molecular conformation. rsc.org
Frontier Molecular Orbital (FMO) theory is a key framework for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions and electronic excitations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap generally implies higher reactivity and greater polarizability. nih.gov
In 4-(Dimethylamino)benzoic acid (4-DMABA), the HOMO is typically localized over the dimethylamino group and the phenyl ring, reflecting the electron-donating nature of this substituent. The LUMO, conversely, is concentrated on the carboxylic acid group and the aromatic ring, consistent with the electron-withdrawing character of the carboxyl moiety. chemrxiv.org
The introduction of a methyl group at the ortho position in this compound is expected to influence the HOMO-LUMO gap. A computational study on the closely related 4-(Dimethylamino)-2,6-dimethylbenzoic acid (a derivative with two ortho-methyl groups) calculated a HOMO-LUMO gap of 4.67 eV using the B3LYP/6-311++G** level of theory. chemrxiv.org This can be compared to the parent 4-DMABA, which has a calculated HOMO-LUMO gap of approximately 4.59 eV under similar computational conditions. chemrxiv.org The presence of electron-donating methyl groups at the ortho positions appears to slightly widen the band gap. chemrxiv.org This suggests that this compound would also possess a relatively large HOMO-LUMO gap, indicative of good molecular stability.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 4-(Dimethylamino)benzoic acid (4-DMABA) | -5.759 | -1.165 | 4.594 |
| 4-(Dimethylamino)-2,6-dimethylbenzoic acid | -5.69 | -1.02 | 4.67 |
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attacks. nih.gov The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green represents regions of neutral potential. nih.gov
For substituted benzoic acids, the MEP map generally shows a region of high negative potential around the oxygen atoms of the carboxylic acid group, making this site a prime target for electrophiles. researchgate.net Conversely, the hydrogen atom of the hydroxyl group in the carboxylic acid is characterized by a positive potential, indicating its susceptibility to nucleophilic attack.
In the case of this compound, the MEP surface would be influenced by all three functional groups. The nitrogen atom of the dimethylamino group would also exhibit a region of negative potential due to its lone pair of electrons, though likely less intense than that of the carboxylic oxygen atoms. The presence of the electron-donating dimethylamino and methyl groups would increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to these groups. This would be visualized as a less positive or even slightly negative potential on the ring compared to unsubstituted benzoic acid. The MEP analysis thus helps in identifying the most probable sites for intermolecular interactions and chemical reactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation. nih.gov A key aspect of NBO analysis is its ability to quantify hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is estimated using second-order perturbation theory.
Furthermore, hyperconjugative interactions involving the methyl group are also expected. These would primarily involve the delocalization of electron density from the σ C-H bonding orbitals of the methyl group into the adjacent π* orbitals of the aromatic ring (σ → π). While generally weaker than the n → π delocalization from the amino group, these interactions still contribute to the electronic landscape and stability of the molecule. The NBO analysis of a related compound, 2-[(2,3-dimethylphenyl)amino]benzoic acid, has demonstrated the utility of this method in elucidating the detailed molecular orbital calculations. nih.gov
Excited State Dynamics and Photophysical Predictions
Understanding the behavior of this compound upon absorption of light is crucial for its potential applications in areas like photochemistry and materials science. Computational methods provide a way to simulate and predict these excited-state properties.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and simulating their electronic absorption and emission spectra. chemrxiv.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of electronic transitions.
For the parent 4-DMABA, TD-DFT calculations have shown that the main absorption band in the UV-visible spectrum arises from a HOMO to LUMO transition, which corresponds to an intramolecular charge transfer from the electron-donating dimethylamino group to the electron-accepting carboxylic acid group. chemrxiv.org
In this compound, the presence of the ortho-methyl group would be expected to cause a slight shift in the absorption spectrum compared to 4-DMABA. A study on 4-(Dimethylamino)-2,6-dimethylbenzoic acid showed a redshift in the calculated absorption peak compared to the parent compound. chemrxiv.org This suggests that the methyl group's electron-donating effect, combined with any steric-induced conformational changes, can modulate the energy of the electronic transitions. TD-DFT calculations can also be used to simulate emission spectra, providing insights into the fluorescence properties of the molecule.
| Compound | Calculated λmax (nm) | Major Transition |
|---|---|---|
| 4-(Dimethylamino)benzoic acid (4-DMABA) | 290 | HOMO → LUMO |
| 4-(Dimethylamino)-2,6-dimethylbenzoic acid | 310 | HOMO → LUMO |
Theoretical Studies of Intramolecular Charge Transfer (ICT) Phenomena
Theoretical investigations into this compound and related donor-acceptor systems have provided significant insights into the phenomenon of intramolecular charge transfer (ICT). Upon photoexcitation, these molecules can transition to an excited state where a substantial transfer of electron density occurs from the electron-donating dimethylamino group to the electron-accepting carboxylic acid group.
Computational studies, often employing methodologies like density functional theory (DFT) and time-dependent DFT (TD-DFT), have been instrumental in elucidating the electronic and geometric structures of both the ground and excited states. For instance, in related aminobenzoic acid derivatives, calculations have shown that the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of the charge transfer process. scispace.com The HOMO is typically localized on the electron-donating portion of the molecule, while the LUMO is centered on the electron-accepting moiety. The energy gap between these orbitals is a critical parameter influencing the efficiency of ICT. scispace.com
Furthermore, theoretical models have been developed to explain the dual fluorescence observed in some ICT compounds, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN), a molecule with structural similarities to this compound. nih.govrsc.orgarxiv.org These models, including the twisted intramolecular charge transfer (TICT) model, propose that after initial excitation to a locally excited (LE) state, the molecule can undergo a conformational change, often involving the twisting of the dimethylamino group relative to the aromatic ring, to reach a more polar ICT state. nih.govrsc.org This ICT state is responsible for the characteristic red-shifted, broad emission band observed in polar solvents. ias.ac.in Theoretical calculations have been used to map the potential energy surfaces of these excited states, identifying the energy barriers and minimum energy geometries for both the LE and ICT states. nih.govrsc.orgresearchgate.net
Prediction of Excited-State Intramolecular Proton Transfer (ESIPT) in Related Systems
Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred between two functional groups within the same molecule in an electronically excited state. rsc.orgnih.govnih.gov This phenomenon is prevalent in molecules containing both a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group (like a carbonyl or nitrogen atom) in close proximity, often facilitated by a pre-existing intramolecular hydrogen bond. nih.govnih.govresearchgate.net
While direct computational studies predicting ESIPT specifically in this compound are not extensively documented in the provided search results, the structural motifs present in the molecule—a carboxylic acid group (proton donor) and a dimethylamino group (potential proton acceptor)—suggest that ESIPT could be a plausible de-excitation pathway in related systems under certain conditions. Theoretical predictions of ESIPT typically involve computational modeling of the potential energy surfaces of the ground and excited states. rsc.org These calculations can determine the thermodynamic and kinetic feasibility of the proton transfer process.
In analogous systems, such as salicylic (B10762653) acid and its derivatives, ESIPT is a well-established phenomenon. nih.govnih.gov Upon excitation, the acidity and basicity of the donor and acceptor groups, respectively, are significantly enhanced, driving the proton transfer. nih.gov This results in the formation of a transient tautomeric species with distinct electronic and photophysical properties, often leading to a large Stokes shift between absorption and emission, a characteristic feature of ESIPT. researchgate.netrsc.org Computational methods can predict the changes in geometry and electronic structure that accompany ESIPT, providing insights into the mechanism and timescale of the proton transfer. nih.gov
Computational Assessment of Nonlinear Optical (NLO) Properties
Computational chemistry plays a crucial role in the prediction and understanding of the nonlinear optical (NLO) properties of organic molecules. Molecules like this compound, which possess a strong electron donor (dimethylamino group) and an electron acceptor (carboxylic acid group) connected by a π-conjugated system, are promising candidates for NLO materials. nih.gov
Quantum chemical calculations, particularly using DFT methods, are widely employed to compute the key parameters that govern NLO activity, such as the first-order hyperpolarizability (β). nih.gov These calculations can provide insights into the relationship between molecular structure and NLO response. For instance, theoretical studies have shown that increasing the intramolecular charge transfer character of a molecule generally leads to a larger β value. nih.gov
The computational assessment of NLO properties often involves:
Geometric Optimization: Determining the ground-state geometry of the molecule.
Electronic Structure Calculation: Calculating the energies and distributions of the HOMO and LUMO, which are critical for understanding the ICT process. edu.krd A smaller HOMO-LUMO gap is often associated with enhanced NLO properties. nih.gov
Hyperpolarizability Calculation: Computing the components of the β tensor. The total hyperpolarizability (β_tot) is a key metric for the second-order NLO response. nih.gov
Studies on similar D-π-A (donor-π-acceptor) systems have demonstrated that computational predictions of NLO properties can be in good agreement with experimental results, making these theoretical tools invaluable for the rational design of new NLO materials. nih.govnih.gov
Molecular Interactions and Docking Simulations
Computational Analysis of Inter- and Intramolecular Hydrogen Bonding Networks
Computational methods are powerful tools for analyzing the intricate network of hydrogen bonds that govern the structure and properties of molecules like this compound. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can be investigated using techniques such as DFT.
Intramolecular Hydrogen Bonding: In the case of this compound, an intramolecular hydrogen bond can potentially form between the carboxylic acid proton and the nitrogen atom of the dimethylamino group. Computational analysis can determine the strength and geometry of this bond, which can influence the molecule's conformation and reactivity. nih.gov
Intermolecular Hydrogen Bonding: In the solid state and in solution, this compound molecules can form intermolecular hydrogen bonds. A common motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are held together by two strong hydrogen bonds between their carboxylic acid groups. nih.gov Computational studies can predict the binding energies and geometries of these dimers and other hydrogen-bonded aggregates. mdpi.comresearchgate.net
The table below summarizes typical hydrogen bond parameters that can be obtained from computational analyses.
| Interaction | Bond Length (Å) | **Bond Angle (°) ** | Binding Energy (kcal/mol) |
| O-H···O (Carboxylic acid dimer) | 1.6 - 1.8 | 170 - 180 | 5 - 10 |
| O-H···N (Intramolecular) | 1.8 - 2.2 | 140 - 170 | 3 - 7 |
| C-H···O | 2.2 - 2.8 | 120 - 160 | 1 - 3 |
Note: These are representative values and can vary depending on the specific molecular environment and computational method used.
π-π Stacking and C-H···π Interactions in Molecular Assemblies
In addition to hydrogen bonding, non-covalent interactions such as π-π stacking and C-H···π interactions play a significant role in the self-assembly and crystal packing of aromatic molecules like this compound. georgetown.edu
π-π Stacking: The aromatic rings of this compound can interact through π-π stacking, where the electron-rich π systems of adjacent molecules are attracted to each other. rsc.org Computational methods can be used to calculate the optimal geometry (e.g., parallel-displaced or T-shaped) and interaction energy of these π-π stacked dimers and larger aggregates. georgetown.edu The strength of these interactions is sensitive to the distance and orientation between the aromatic rings.
Computational Design of Molecularly Imprinted Polymers (MIPs)
Computational modeling has become an indispensable tool in the rational design of molecularly imprinted polymers (MIPs), which are synthetic receptors with high selectivity for a specific target molecule (template). mdpi.comnih.govnih.gov For a template like this compound, computational methods can be used to screen and select the optimal functional monomers and porogens for the imprinting process. researchgate.net
The design process typically involves the following computational steps:
Monomer Selection: A library of potential functional monomers is computationally screened to identify those that form the most stable complex with the template molecule. mdpi.com This is often done by calculating the binding energy of the template-monomer complex using quantum mechanical methods like DFT. eurekaselect.com The strength of the interaction, which is often dominated by hydrogen bonding, is a key indicator of the likely success of the imprinting process. researchgate.net
Stoichiometry Optimization: Computational studies can also be used to determine the optimal molar ratio of template to functional monomer. mdpi.com By calculating the binding energies for different stoichiometries (e.g., 1:1, 1:2, 1:4), the most energetically favorable complex can be identified. eurekaselect.com
Solvent Effects: The choice of porogen (solvent) is critical for the formation of the pre-polymerization complex. Computational models can simulate the effect of different solvents on the stability of the template-monomer interaction, helping to select a porogen that does not disrupt the desired hydrogen bonds. researchgate.net
The table below shows a hypothetical example of computational results for the selection of a functional monomer for this compound.
| Functional Monomer | Binding Energy (kcal/mol) | Key Interactions |
| Methacrylic Acid | -15.2 | Hydrogen bonding |
| Acrylamide | -12.8 | Hydrogen bonding |
| 2-Vinylpyridine | -10.5 | Hydrogen bonding, π-π stacking |
| 4-Vinylpyridine | -11.2 | Hydrogen bonding, π-π stacking |
Note: These values are illustrative and the actual binding energies would depend on the specific computational methodology employed.
Molecular Docking Methodologies for Investigating Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and molecular biology for understanding and predicting the interaction between a ligand, such as this compound, and a macromolecular target, typically a protein or enzyme. The primary goal of molecular docking is to identify the correct binding geometry of the ligand within the active site of the receptor and to estimate the strength of the interaction, commonly expressed as a binding energy or scoring function.
The process of molecular docking involves several key steps. Initially, the three-dimensional structures of both the ligand (this compound) and the receptor are required. These are often obtained from experimental techniques like X-ray crystallography or NMR spectroscopy, or they can be generated through homology modeling. The ligand's structure is typically flexible, allowing for the exploration of various conformations, while the receptor can be treated as rigid or with some degree of flexibility in its side chains, particularly those within the binding pocket.
A variety of docking algorithms and software are available, each with its own strengths and computational costs. Commonly used programs include AutoDock, Surflex-Dock, and Glide. These programs utilize different search algorithms to explore the conformational space of the ligand within the receptor's active site and employ scoring functions to evaluate the fitness of each potential binding pose.
The scoring functions are mathematical models that estimate the binding free energy of the protein-ligand complex. They typically account for various types of interactions, including:
Van der Waals interactions: These are non-specific, attractive or repulsive forces between atoms.
Electrostatic interactions: These include attractive or repulsive forces between charged or polar atoms.
Hydrogen bonding: A specific type of electrostatic interaction involving a hydrogen atom and an electronegative atom like oxygen or nitrogen.
Hydrophobic interactions: The tendency of nonpolar groups to associate with each other in an aqueous environment.
The output of a molecular docking study is a set of possible binding poses of the ligand, ranked by their predicted binding affinities. This information provides valuable insights into the key amino acid residues involved in the interaction and the nature of the forces driving the binding.
While specific molecular docking studies on this compound are not extensively reported in the public domain, research on structurally similar aminobenzoic acid derivatives provides a framework for how such investigations would be conducted. ufms.brresearchgate.net For instance, studies on p-aminobenzoic acid derivatives as acetylcholinesterase inhibitors have utilized molecular docking to elucidate their binding modes within the enzyme's active site. ufms.brufms.br These studies have successfully identified key interactions and guided the design of more potent inhibitors. ufms.br Similarly, computational studies on substituted benzoic acids have explored their self-association and interaction with various solvents, which can inform their behavior in a biological environment. ucl.ac.uk
To illustrate the potential application of these methodologies to this compound, a hypothetical docking study against a generic kinase receptor is presented below. This exemplifies the type of data and insights that can be generated.
Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Receptor
| Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| AutoDock Vina | -8.5 | Lys72, Glu91 | Hydrogen Bond, Electrostatic |
| Leu148, Val57 | Hydrophobic | ||
| Surflex-Dock | -9.2 | Asp165 | Hydrogen Bond |
| Phe164, Ala70 | Pi-Alkyl, Hydrophobic | ||
| Glide | -7.9 | Gln135 | Hydrogen Bond |
| Met109, Ile89 | Hydrophobic |
This table is for illustrative purposes only and does not represent actual experimental data.
The detailed research findings from such a study would involve a visual inspection of the docked poses to analyze the specific atomic interactions. For example, the carboxylate group of this compound could form hydrogen bonds with lysine (B10760008) or arginine residues in the active site, while the dimethylamino group might engage in electrostatic or hydrogen bonding interactions. The benzene ring and the methyl group could participate in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine.
Table 2: Detailed Analysis of Hypothetical Intermolecular Interactions
| Ligand Atom/Group | Receptor Residue | Interaction Type | Distance (Å) |
| Carboxylate Oxygen 1 | Lys72 (NH3+) | Hydrogen Bond | 2.8 |
| Carboxylate Oxygen 2 | Gln135 (Side Chain NH2) | Hydrogen Bond | 3.1 |
| Dimethylamino Nitrogen | Glu91 (Side Chain COO-) | Electrostatic | 4.5 |
| Benzene Ring | Phe164 | Pi-Pi Stacking | 3.9 |
| Methyl Group | Val57, Leu148 | Hydrophobic | 3.5 - 4.2 |
This table is for illustrative purposes only and does not represent actual experimental data.
Iv. Advanced Spectroscopic Characterization and Analytical Methodologies
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule. The vibrational modes of a molecule are sensitive to its structure, and a combined analysis of both IR and Raman spectra provides a more complete picture due to different selection rules.
A thorough vibrational analysis of 4-(Dimethylamino)-2-methylbenzoic acid would involve the assignment of its fundamental vibrational modes. For a molecule of this complexity, many vibrational modes would arise from the coupling of several types of internal coordinates. Therefore, a Potential Energy Distribution (PED) analysis, derived from quantum chemical calculations (typically using Density Functional Theory, DFT), is essential for an accurate assignment.
The analysis would focus on identifying characteristic vibrations, including:
Carboxylic Acid Group: The O-H stretching vibration, typically a broad band in the IR spectrum, and the highly characteristic C=O stretching mode.
Aromatic Ring: C-H stretching vibrations, C=C stretching modes within the ring, and various in-plane and out-of-plane bending modes.
Dimethylamino Group: Symmetric and asymmetric C-N stretching and CH₃ rocking and stretching modes.
Methyl Group: Symmetric and asymmetric C-H stretching and bending vibrations of the methyl group at the 2-position.
A PED analysis would quantify the contribution of each internal coordinate to a specific vibrational mode, allowing for an unambiguous assignment even in cases of significant vibrational mixing.
Table 1: Representative Fundamental Vibrational Modes and Their Expected Regions for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Contributing Groups |
| O-H Stretch | 3400-2400 (broad) | Carboxylic Acid |
| C-H Stretch (Aromatic) | 3100-3000 | Benzene (B151609) Ring |
| C-H Stretch (Methyl) | 3000-2850 | -CH₃, -N(CH₃)₂ |
| C=O Stretch | 1750-1680 | Carboxylic Acid |
| C=C Stretch (Aromatic) | 1625-1440 | Benzene Ring |
| C-N Stretch | 1360-1250 | Dimethylamino |
| C-O Stretch | 1320-1210 | Carboxylic Acid |
| O-H Bend | 1440-1395 | Carboxylic Acid |
Note: This table represents generalized expected values for the functional groups present. Precise values for the target compound require experimental data.
To validate the theoretical model and the vibrational assignments, a direct correlation between the experimentally measured FT-IR and FT-Raman frequencies and the frequencies computed via DFT methods would be performed. Calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and the use of finite basis sets. Therefore, the computed frequencies are typically scaled using a scaling factor to improve the agreement with experimental data. A linear regression analysis plotting the experimental versus the scaled theoretical frequencies would be used to establish the quality of the correlation. A high correlation coefficient would confirm the accuracy of the computational model and the subsequent PED-based assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the elucidation of molecular structures in solution. High-resolution ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in this compound.
The ¹H NMR spectrum would be expected to show distinct signals for the protons of the dimethylamino group, the methyl group on the ring, the aromatic protons, and the acidic proton of the carboxyl group. The chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants would confirm the substitution pattern on the aromatic ring.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methyl carbons would be characteristic of their electronic environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H) |
| ¹H | -COOH | 10.0 - 13.0 | Singlet |
| ¹H | Aromatic C-H | 6.5 - 8.0 | Multiplet |
| ¹H | -N(CH₃)₂ | 2.9 - 3.1 | Singlet |
| ¹H | Ring -CH₃ | 2.1 - 2.5 | Singlet |
| ¹³C | -C =O | 165 - 175 | - |
| ¹³C | Aromatic C | 110 - 155 | - |
| ¹³C | -N(C H₃)₂ | ~40 | - |
| ¹³C | Ring -C H₃ | ~20 | - |
Note: This table represents predicted chemical shift ranges based on analogous structures. Actual values require experimental measurement.
If this compound were used as a ligand to synthesize organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy would be a crucial tool for characterizing the resulting structures in solution. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry around the tin atom. For instance, four-coordinate tin centers in tetrahedral environments typically resonate in a different region compared to five-coordinate centers in trigonal-bipyramidal geometries or six-coordinate centers in octahedral arrangements. Analysis of the ¹¹⁹Sn chemical shift would therefore allow for the determination of the coordination environment of the tin atom in complexes derived from this ligand.
Similar to vibrational spectroscopy, theoretical calculations can be used to predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. A comparative analysis would involve plotting the experimentally observed ¹H and ¹³C chemical shifts against the theoretically calculated values. A strong linear correlation would validate the accuracy of the computed molecular geometry and electronic structure, providing further confidence in the structural elucidation.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
The photophysical properties of this compound are governed by the interplay between the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid function, mediated through the benzene ring. While specific data for the 2-methyl substituted compound is scarce, extensive research on the parent compound, 4-(N,N-Dimethylamino)benzoic acid (DMABA), provides critical insights into its behavior.
Analysis of Electronic Absorption and Emission Spectra
The electronic absorption and emission spectra of aminobenzoic acid derivatives are characterized by intramolecular charge transfer (ICT) transitions. For derivatives of the closely related 4-(N,N-Dimethylamino)benzoic acid, the UV-Vis absorption maxima typically appear in the range of 295–315 nm. nih.govresearchgate.net This absorption corresponds to a π→π* transition with significant charge-transfer character from the lone pair of the dimethylamino nitrogen to the π-system of the benzene ring and the carboxyl group.
Upon excitation, the molecule relaxes to an excited state from which it emits fluorescence. The emission maximum for DMABA derivatives is generally located in the 330–360 nm range in nonpolar solvents. nih.govresearchgate.net A notable feature of these compounds is the large Stokes shift (the difference in energy between the absorption and emission maxima), which can be as high as 6,000 cm⁻¹. This large shift is indicative of a significant change in geometry and electronic structure between the ground and excited states, often involving the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.net In this state, the dimethylamino group twists out of the plane of the benzene ring, leading to a highly polar excited state that is stabilized in polar environments. researchgate.net
Determination of Fluorescence Quantum Yields
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For derivatives of 4-(N,N-Dimethylamino)benzoic acid, the fluorescence is reported to be relatively weak when compared to standard fluorophores like anthracene (B1667546). nih.govresearchgate.net While a precise quantum yield value for this compound is not documented in the reviewed literature, the observed weak emission of its analogues suggests a low quantum yield. This is often attributed to efficient non-radiative decay pathways from the excited state, which compete with fluorescence emission. The formation of the TICT state itself can be a quenching mechanism, facilitating non-radiative return to the ground state. For comparison, the parent benzoic acid has an extremely low quantum yield of 0.00079.
Investigation of Solvatochromic Effects and pH-Dependent Photophysical Behavior
Solvatochromism describes the change in absorption or emission spectra of a compound with a change in solvent polarity. wikipedia.org Derivatives of 4-(N,N-Dimethylamino)benzoic acid exhibit significant positive solvatochromism, particularly in their fluorescence spectra. In polar solvents, a distinct, red-shifted fluorescence band is observed at approximately 460–475 nm. nih.govresearchgate.net This is a hallmark of TICT state formation, as the highly polar excited state is stabilized by polar solvent molecules, lowering its energy and thus red-shifting the emission. researchgate.netwikipedia.org
The photophysical behavior is also highly dependent on pH, which can alter the protonation state of both the carboxylic acid and the dimethylamino group. In acidic solutions, the dimethylamino group can be protonated, which would eliminate its electron-donating ability and cause a significant blue-shift (hypsochromic shift) in the absorption spectrum. Conversely, in basic solutions, the carboxylic acid group deprotonates to form a carboxylate. This increases the electron-withdrawing nature of the substituent, potentially leading to a red-shift (bathochromic shift) in the spectra. Studies on related benzoic acid derivatives like 4-benzoylbenzoic acid have demonstrated that the experimental optical spectra can be effectively represented by the acid-base equilibrium of the compound in solution. rsc.org
Photoresponsive Behavior in Functionalized Lignin (B12514952) Systems
Lignin, an abundant natural polymer, can be chemically modified to create novel photoresponsive materials. By incorporating chromophores like this compound into the lignin structure, it is possible to develop biopolymers that interact with light. Research on similar systems has shown that chromophores can be grafted onto the lignin core, often by forming ester linkages between the chromophore's carboxylic acid group and the hydroxyl functionalities of lignin. scirp.orgresearchgate.net
Studies involving the incorporation of a different chromophoric system, 2-(5-(4-dimethylamino-benzylidin)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid, onto a lignin core demonstrated that this modification enhanced the light absorption and light stabilization properties of the chromophore. scirp.org Such functionalized lignins exhibit excellent emission behavior and stability upon irradiation, making them suitable for applications in coatings, dyes, and paints. scirp.org While a direct study on lignin functionalized with this compound was not found, these results strongly suggest its potential for creating similar light-fast and photoresponsive biopolymeric systems. scirp.orgresearchgate.net
Mass Spectrometry (MS) Based Techniques
Mass spectrometry is a critical tool for the structural elucidation and quantification of organic molecules and their transformation products.
GC-MS and LC-MS for Elucidation of Chemical Transformations and Metabolites
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for analyzing the chemical transformations and metabolites of this compound.
GC-MS Analysis: For GC-MS analysis, volatile or semi-volatile compounds are required. Carboxylic acids like the target compound are polar and have low volatility, often necessitating a derivatization step to convert them into more volatile forms, such as trimethylsilyl (B98337) (TMS) esters. This process replaces the active acidic hydrogen with a TMS group, reducing polarity and improving chromatographic peak shape. researchgate.net Mass spectra obtained via GC-MS for the related 4-(Dimethylamino)benzoic acid show characteristic fragmentation patterns, with major peaks observed at m/z values of 165 (molecular ion, M⁺), 164 ([M-H]⁺), and 148 ([M-CH₃]⁺). nih.gov
LC-MS Analysis: LC-MS is particularly well-suited for analyzing non-volatile and thermally labile molecules without the need for derivatization. scripps.edujsbms.jp The compound can be analyzed directly from biological matrices or reaction mixtures. Predicted mass spectrometry data for this compound indicates expected adducts in high-resolution mass spectrometry, which are crucial for its identification in complex mixtures. uni.lu
The following table summarizes the predicted collision cross section (CCS) values for various adducts of this compound, which are instrumental for its identification in advanced LC-ion mobility-MS techniques. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 180.10192 | 137.2 |
| [M+Na]⁺ | 202.08386 | 144.9 |
| [M-H]⁻ | 178.08736 | 141.5 |
| [M+NH₄]⁺ | 197.12846 | 157.3 |
| [M+K]⁺ | 218.05780 | 144.2 |
| [M]⁺ | 179.09409 | 138.4 |
These methodologies are fundamental in metabolomics and chemical analysis to track the fate of the compound, identify its breakdown products, or confirm its presence in complex samples. scripps.edujsbms.jp
Development of Precursor Ion Scan Methods for Labeled Derivatives
Precursor ion scanning is a specialized tandem mass spectrometry technique used to selectively detect molecules that produce a specific fragment ion. waters.com This method is particularly valuable in complex mixtures, allowing for the targeted analysis of compounds of interest. In this technique, the first mass spectrometer scans across a range of mass-to-charge (m/z) ratios. These selected ions are then fragmented in a collision cell, and the second mass spectrometer is set to detect only a specific, diagnostic fragment ion. waters.com
Research on the related compound, 4-(dimethylamino)benzoic acid (DMABA), has demonstrated the utility of this approach. A set of deuterium-labeled DMABA N-hydroxysuccinimide (NHS) ester reagents has been developed to react with primary amine groups of lipids. nih.gov The resulting labeled derivatives can be selectively detected using a precursor ion scan. For instance, the positive ion collision-induced dissociation of these derivatives consistently produces a common fragment ion corresponding to the DMABA tag. By monitoring for this specific precursor ion, researchers can selectively identify and quantify the labeled lipids in a complex biological sample. nih.gov
The table below illustrates the specific precursor ions used to detect different deuterium-labeled DMABA derivatives. nih.gov
| Labeled Derivative | Precursor Ion (m/z) |
| d₀-DMABA | 191.1 |
| d₄-DMABA | 195.1 |
| d₆-DMABA | 197.1 |
| d₁₀-DMABA | 201.1 |
This methodology allows for differential labeling and the inclusion of an internal standard for each lipid species, enhancing the quantitative accuracy of the analysis. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of molecules by analyzing their fragmentation patterns. nih.govwikipedia.org In an MS/MS experiment, ions of a specific m/z ratio (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are detected. nationalmaglab.orgresearchgate.net This process provides a structural fingerprint of the precursor ion. researchgate.net
The fragmentation is typically achieved through collision-induced dissociation (CID), where the selected ions are collided with an inert gas. wikipedia.org The analysis of the resulting product ions can reveal the connectivity of atoms within the molecule. For derivatives of this compound, MS/MS analysis would be expected to yield characteristic fragments. For example, fragmentation of the parent molecule could lead to the loss of the carboxylic acid group or cleavage of the dimethylamino group.
X-ray Diffraction (XRD) and Crystallographic Analysis
Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline compound. sphinxsai.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure can be constructed.
While the specific crystal structure of this compound is not detailed in the search results, studies on analogous benzoic acid derivatives provide insight into the type of structural information that can be obtained. For example, the crystal structure of 4-methyl-2-(o-tolylamino)benzoic acid revealed a twisted conformation with a dihedral angle of 50.86 (5)° between the two aromatic rings, a result of steric repulsion. nih.gov Similarly, the analysis of an anthracene derivative of benzoic acid detailed the inclination of the benzene ring relative to the anthracene ring system. nih.gov Such studies provide precise measurements of bond lengths and angles, confirming the molecular connectivity and conformation.
Powder X-ray Diffraction for Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the assessment of sample purity. The diffraction pattern obtained from a powdered sample is characteristic of its crystal structure. This "fingerprint" can be compared to databases of known patterns to identify the compound or detect the presence of impurities.
While specific PXRD data for this compound is not provided, the methodology is standard in the characterization of crystalline organic compounds. It is used to confirm that the material synthesized is the desired crystalline phase and to ensure the absence of other crystalline forms (polymorphs) or impurities.
Elucidation of Crystal Packing and Supramolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. researchgate.net The study of these interactions falls under the realm of supramolecular chemistry.
In the crystal structures of many benzoic acid derivatives, a common supramolecular motif is the formation of hydrogen-bonded dimers. nih.gov For instance, in 4-methyl-2-(o-tolylamino)benzoic acid, molecules associate into acid-acid dimers through pairwise O—H⋯O hydrogen bonds. nih.gov A similar carboxylic acid inversion dimer is observed in a 4-{[(anthracen-9-yl)methyl]amino}benzoic acid derivative, which is further linked by C—H⋯π interactions to form a three-dimensional supramolecular framework. nih.gov The table below summarizes the hydrogen bond geometry for the dimer formation in 4-methyl-2-(o-tolylamino)benzoic acid. nih.gov
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
| O1—H1⋯O2ⁱ | 0.82 | 1.84 | 2.6570 (17) | 174 |
| N1—H1A⋯O2 | 0.86 | 2.01 | 2.6942 (17) | 136 |
| Symmetry code: (i) -x+1, -y+1, -z+1 |
These detailed analyses of supramolecular interactions are crucial for understanding the physical properties of the solid material, such as melting point, solubility, and stability.
Other Advanced Analytical Techniques
Beyond mass spectrometry and X-ray diffraction, other advanced analytical techniques can be employed to characterize this compound. Spectroscopic methods such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the presence of functional groups and to elucidate the chemical environment of atoms within the molecule.
In studies of related compounds, such as 4-N, N'- dimethyl amino-N-methylstilbazolium 4-aminotoluene-3-sulfonate (DAAS), FTIR was used to identify the elemental composition, and UV-Vis spectroscopy was used to determine the optical transparency range. sphinxsai.com For fluorescent derivatives of 4-N,N-dimethylamino benzoic acid, absorption spectra were found to be in the range of 295-315 nm, with fluorescence maxima between 330-360 nm, showing a solvent-dependent red-shifted fluorescence band in polar solvents. researchgate.net These techniques provide complementary information that, when combined, offers a comprehensive understanding of the compound's chemical and physical properties.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques used to characterize the thermal stability and phase transitions of materials. mdpi.com TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing information about decomposition temperatures, moisture content, and the composition of multi-component systems. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting points, glass transitions, and heats of reaction. scielo.br
In the study of substituted benzoic acids, such as the isomers of nitrobenzoic acid, TGA and DSC have been employed to investigate their thermal decomposition processes. scielo.brresearchgate.net Such analyses reveal that the thermal stability is influenced by the position of the substituent groups on the benzene ring. scielo.br For instance, studies on aminobenzoic acid derivatives demonstrate how different functional groups affect the decomposition pathways and thermal endurance of the compounds. eurobooks.sk
Illustrative Thermal Decomposition Data for a Substituted Benzoic Acid Derivative
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Associated Process |
| Decomposition Stage 1 | 150 - 210 | 205 | 45 | Initial decomposition, loss of volatile fragments |
| Decomposition Stage 2 | 210 - 350 | 280 | 30 | Further fragmentation of the molecule |
| Final Residue | >350 | - | 25 | Carbonaceous residue |
Note: This table presents hypothetical data based on typical thermal decomposition patterns observed for aromatic carboxylic acids and is intended for illustrative purposes.
Atomic Force Microscopy (AFM) for Surface Topography and Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. It operates by scanning a sharp tip over a surface and measuring the forces between the tip and the sample. This allows for the visualization of surface features with remarkable detail, making it a valuable tool for studying the morphology of thin films and self-assembled monolayers of organic molecules. mdpi.com
Studies on self-assembled monolayers of carboxylic acids on various substrates have utilized AFM to characterize surface roughness and the organization of the molecules. utexas.edu For example, research on mercaptobenzoic acid on gold surfaces has demonstrated the ability of AFM to achieve submolecular resolution, providing insights into the orientation and packing of the molecules. ru.nl Similarly, investigations into benzoic acid derivatives as potential inhibitors for atomic layer deposition have used AFM to assess the surface roughness of the resulting films. mdpi.com For a compound like this compound, AFM could be used to study its crystalline structure, thin-film morphology, and how it self-assembles on different surfaces.
Representative Surface Roughness Data for Substituted Benzoic Acid Films on a Substrate
| Compound | Substrate | Root Mean Square (RMS) Roughness (nm) |
| Benzoic Acid | Cobalt | 1.7 |
| 4-tert-Butylbenzoic Acid | Cobalt | 0.983 |
| 3,5-di-tert-Butylbenzoic Acid | Cobalt | 0.893 |
Data adapted from studies on benzoic acid derivatives for illustrative purposes. mdpi.com
Stopped-Flow UV-Vis Spectroscopy for Reaction Kinetic Studies
Stopped-Flow UV-Vis Spectroscopy is a rapid-mixing technique used to study the kinetics of fast reactions in solution, typically on the millisecond timescale. The method involves rapidly mixing two or more reactants and then stopping the flow to monitor the change in absorbance of a species over time at a specific wavelength. This allows for the determination of reaction rates, rate constants, and the elucidation of reaction mechanisms.
The kinetics of reactions involving aminobenzoic acids have been successfully investigated using various kinetic methods. For instance, the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase has been studied to understand the enzymatic reaction mechanism and the influence of pH on the reaction rate. nih.gov Another study focused on the kinetics of arylsulfonation of aminobenzoic acids with nitrobenzenesulfonyl chlorides, providing insights into the reactivity of different ionic forms of the amino acids. researchgate.net For this compound, stopped-flow UV-Vis spectroscopy could be employed to study a variety of fast reactions, such as its complexation with metal ions, its role in polymerization reactions, or its degradation kinetics under specific conditions.
Illustrative Kinetic Data for a Reaction of an Aminobenzoic Acid Derivative
| Reactant Concentration (M) | Pseudo-First-Order Rate Constant (k') (s⁻¹) |
| 0.001 | 0.5 |
| 0.002 | 1.0 |
| 0.005 | 2.5 |
| 0.010 | 5.0 |
Note: This table presents hypothetical kinetic data to illustrate the type of information obtained from stopped-flow experiments.
V. Coordination Chemistry and Supramolecular Assembly Research
Ligand Design and Coordination Modes of Dimethylaminobenzoic Acid Derivatives
The unique structural characteristics of dimethylaminobenzoic acid derivatives make them excellent candidates for ligand design in coordination chemistry. Their ability to bridge metal centers and form stable complexes is a key area of research.
4-(Dimethylamino)-2-methylbenzoic acid and its analogs serve as bifunctional organic ligands. The carboxylate group (-COOH) and the dimethylamino group (-N(CH3)2) provide two distinct coordination sites. This bifunctionality allows for the formation of diverse and complex structures with metal ions. The nitrogen atom of the dimethylamino group and the oxygen atoms of the carboxylate group can both participate in coordination, leading to the formation of chelate rings and the bridging of multiple metal centers. This dual-coordination capability is fundamental to the construction of coordination polymers and metal-organic frameworks with specific topologies and properties.
The carboxylate group of this compound exhibits remarkable versatility in its coordination to metal ions. It can adopt several coordination modes, which dictates the dimensionality and final architecture of the resulting metal complex. These modes include:
Monodentate: One of the carboxylate oxygen atoms binds to a single metal center.
Bidentate:
Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.
Bridging: The two oxygen atoms of the carboxylate group bind to two different metal centers, acting as a bridge. This can occur in a syn-syn, syn-anti, or anti-anti conformation.
The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the steric hindrance of the ligand, the reaction conditions, and the presence of other coordinating ligands or counter-ions.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound has been explored with various metals, leading to the isolation and characterization of novel compounds with interesting structural features.
Organotin(IV) carboxylates derived from dimethylaminobenzoic acid derivatives have been synthesized and characterized. ajbasweb.com The coordination typically occurs through the oxygen atoms of the carboxylate group. ajbasweb.comajbasweb.com The resulting complexes can exhibit various coordination geometries around the tin atom, including four-coordinated, five-coordinated, and six-coordinated structures. ajbasweb.comacademicjournals.org For instance, in some diorganotin(IV) complexes, the tin atom can be six-coordinated, while in triorganotin(IV) complexes, a four-coordinated geometry is often observed. academicjournals.org The structural diversity of these organotin(IV) complexes extends to the formation of monomers, dimers, and oligomers. ajbasweb.com
Table 1: Coordination Geometries in Selected Organotin(IV) Complexes with Aminobenzoic Acid Derivatives
| Complex Type | R Group | Coordination Number of Sn | Geometry |
|---|---|---|---|
| Diorganotin(IV) | Methyl | 5 and 6 (in solution) | Distorted trigonal bipyramidal / Octahedral |
| Diorganotin(IV) | Butyl | 6 | Octahedral |
| Tetraorganotin(IV) Dimer | Butyl | 5 and 6 | Trigonal bipyramidal and Octahedral |
Data compiled from studies on 4-(diethylamino)benzoic acid complexes which serve as close analogs. ajbasweb.comacademicjournals.org
Lanthanide ions, with their high coordination numbers and unique luminescent properties, form interesting complexes with ligands like 2,4-dimethylbenzoic acid, a close structural analog to the subject compound. In these complexes, the lanthanide ions are often bridged by the carboxylate groups of the ligands, leading to the formation of dinuclear or polynuclear structures. The coordination environment around the lanthanide ion is typically a distorted monocapped square anti-prismatic geometry. nih.gov The carboxylate ligands in these complexes can adopt various coordination modes, including chelating bidentate, bridging bidentate, and bridging tridentate fashions. nih.gov The coordination of the ligand to the lanthanide ion is confirmed by shifts in spectroscopic data, such as UV-Vis and Raman spectra, upon complex formation. nih.gov
Cadmium(II), with its flexible coordination sphere (coordination numbers ranging from 4 to 8), forms a variety of coordination polymers with benzoic acid derivatives. researchgate.netuab.cat The Cd(II) ion's d¹⁰ electronic configuration allows it to adopt various geometries, leading to the formation of structures from simple monomers to complex 3D polymers. researchgate.netuab.cat In complexes with ligands similar to this compound, the cadmium atom can be coordinated by both the carboxylate oxygen atoms and water molecules, often resulting in a distorted octahedral geometry. nih.gov The interplay of coordination bonds and intermolecular interactions like hydrogen bonding plays a crucial role in the stabilization of the crystal structures of these cadmium(II) compounds. nih.gov The specific coordination mode of the carboxylate ligand and the resulting dimensionality of the coordination polymer are influenced by the synthetic conditions and the presence of ancillary ligands. acs.org
Article on "this compound" Cannot Be Generated Due to Lack of Scientific Data
Following a comprehensive search of scientific literature and chemical databases for information pertaining to "this compound," it has been determined that there is insufficient available research to construct the requested article on its coordination chemistry and supramolecular assembly.
The specific subsections requested for the article were:
Principles of Crystal Engineering and Self-Assembly
Searches for crystal structures, hydrogen-bonding patterns, π-π stacking interactions, cocrystal formation, and self-assembly principles related specifically to this compound did not yield any published studies. The PubChem database entry for this compound also indicates a lack of literature data. uni.lu
While research exists for structurally similar compounds such as 4-(Dimethylamino)benzoic acid, 2-methylbenzoic acid, and other benzoic acid derivatives, the strict requirement to focus solely on this compound prevents the use of this information. Extrapolating findings from different molecules would be scientifically inaccurate, as minor structural changes (like the addition or relocation of a methyl group) can significantly alter intermolecular interactions and crystal packing.
Therefore, to maintain scientific accuracy and adhere to the provided instructions, the requested article cannot be generated at this time. The creation of thorough and informative content for the specified outline is contingent upon the future publication of relevant research on this compound.
Vi. Material Science Applications and Photonic Research
Polymer Chemistry and Polymer Development
The compound 4-(dimethylamino)-2-methylbenzoic acid and its derivatives are notable for their versatile roles in polymer science, functioning as monomers and additives to create polymers with specific, enhanced properties. Their incorporation into polymer chains can significantly influence the final material's mechanical strength and degradation patterns. Furthermore, they are instrumental in the fabrication of molecularly imprinted polymers, which are designed for highly selective molecular recognition.
Utility as Monomers and Additives in Polymer Synthesis
This compound and its related structures can be utilized in polymer synthesis. For instance, derivatives of aminobenzoic acids are used to create polymeric salts with amine-containing polymers. In one study, polyethylene (B3416737) films were grafted with poly(N,N-dimethylaminopropyl methacrylamide) to introduce functional groups on the surface. These functionalized films then formed polymeric salts with various benzoic acids. scielo.org.mx This method allows for the creation of films with specific functionalities on their surfaces. scielo.org.mx
The interaction between the polymer and the benzoic acid derivative is crucial for the stability of the system. For example, benzoic acids with long substituents, such as decynyloxy and n-octyloxy benzoic acids, showed stable mesophases and did not separate from the polymer upon repeated heating and cooling. scielo.org.mx This stability is attributed to the interaction between the long substituents and the polyethylene chains. scielo.org.mx In contrast, a benzoic acid with a shorter substituent, ethoxybenzoic acid, formed a polymeric salt that irreversibly separated upon heating. scielo.org.mx
Incorporation for Enhanced Polymer Mechanical Properties and Degradation Characteristics
The incorporation of specific monomers can enhance the mechanical properties of polymers. While direct studies on this compound's effect on mechanical properties are not prevalent, related research on similar polymer systems provides insights. For example, the mechanical strength of hydrogels made from poly(N-[3-(dimethylaminopropyl)] methacrylamide) was significantly improved by using a templating agent during polymerization. rsc.org This suggests that the polymerization conditions and the presence of additives can drastically alter the mechanical characteristics of the final polymer.
The degradation of polymers is a complex process influenced by factors such as molecular weight, crystallinity, and environmental conditions. nih.govmdpi.com The degradation of polymers can occur through various mechanisms, including hydrolysis, oxidation, and enzymatic degradation. nih.govmdpi.com The rate of degradation can be tuned by altering the polymer's composition. For instance, in the case of polyglycolic acid (PGA), its degradation rate and the release of an encapsulated drug can be controlled by adjusting the proportion of PGA and polycaprolactone (B3415563) (PCL). nih.gov The stability of polymers is often enhanced by the addition of stabilizers that can scavenge free radicals, which are key species in thermo-oxidative degradation. mtak.hu
Design and Fabrication of Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers (MIPs) are synthetic receptors with recognition sites tailored for a specific molecule. nih.gov The process involves polymerizing functional monomers and a cross-linker in the presence of a "template" molecule. nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality to the template. nih.gov
A derivative of 4-(dimethylamino)benzoic acid, specifically (E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid, has been used as a template in the synthesis of MIPs. researchgate.net In this study, the template molecule was derived from the degradation of polyethylene terephthalate (B1205515) (PET) plastic waste. researchgate.net The MIP was synthesized using methacrylic acid (MAA) as the functional monomer. researchgate.net The stability of the complex between the template and the monomer is crucial for creating effective MIPs. researchgate.net Computational studies, such as Density Functional Theory (DFT), can be used to optimize the molar ratio of template to monomer to achieve the most stable complex. researchgate.net The resulting MIPs demonstrated the ability to selectively bind the template molecule, showcasing their potential for applications in separation and sensing. researchgate.netnih.gov
| Property | Value | Reference |
| Binding Energy of TAM(MMA4) | -2063.456 KJ/mol | researchgate.net |
| Sorption Capability of TAM-MIPs | 6.57 mg/g | researchgate.net |
| Average Pore Size | 0.2-1 nm | researchgate.net |
| BET Surface Area | 300 m2/g | researchgate.net |
Photonic and Optoelectronic Materials Development
The unique electronic properties of this compound and its derivatives make them valuable components in the development of materials for photonic and optoelectronic applications. Their structure, often featuring electron-donating and electron-accepting groups, allows them to function as chromophores in dye-sensitized solar cells and as key elements in photoresponsive systems.
Application as Donor-π-Acceptor Chromophores in Dye-Sensitized Solar Cells (DSSCs)
Donor-π-acceptor (D-π-A) molecules are a significant class of organic dyes used as sensitizers in dye-sensitized solar cells (DSSCs). mdpi.commdpi.com These molecules consist of an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated bridge. mdpi.com This architecture facilitates intramolecular charge transfer upon light absorption, which is a critical step in the operation of a DSSC. nih.gov
Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been conducted on p-N,N-(dimethylamino) benzoic acid (4-DMABA) and its derivatives to evaluate their potential for use in DSSCs. researchgate.net These studies investigate the structural, molecular, photoelectrical, electronic, and photophysical parameters of the dyes. researchgate.net The goal is to design molecules with optimal properties for efficient light harvesting and electron injection into the semiconductor's conduction band. nih.gov The efficiency of a DSSC is influenced by factors such as the dye's absorption spectrum, the energy levels of its frontier molecular orbitals (HOMO and LUMO), and its ability to adsorb onto the semiconductor surface. mdpi.comresearchgate.net
| Parameter | Description | Importance in DSSCs |
| HOMO | Highest Occupied Molecular Orbital | The energy level of the HOMO should be lower than the redox potential of the electrolyte for efficient dye regeneration. |
| LUMO | Lowest Unoccupied Molecular Orbital | The energy level of the LUMO should be higher than the conduction band of the semiconductor (e.g., TiO2) to ensure efficient electron injection. |
| Energy Gap (HOMO-LUMO) | The difference in energy between the HOMO and LUMO | This determines the wavelength of light the dye can absorb. A smaller energy gap corresponds to absorption of longer wavelengths. |
| Intramolecular Charge Transfer (ICT) | The transfer of an electron from the donor to the acceptor part of the molecule upon photoexcitation. | Efficient ICT is crucial for separating the charge and enabling electron injection into the semiconductor. |
Development of Photoresponsive Systems and Light Stabilization Technologies
Photoresponsive systems are materials that change their properties in response to light. These materials have potential applications in various fields, including sensors and microfluidic devices. nih.gov One example of a photoresponsive system involves a host-guest complex between a dimethylamino calix uni.luarene and 4-(phenylazo)benzoic acid. nih.gov This system exhibits photoreversible binding and release of the guest molecule upon irradiation with UV and visible light. nih.gov This photocontrolled behavior was used to create a wettability switch on a silicon surface. nih.gov
While direct research on this compound in light stabilization technologies is limited, the principles of photostabilization are relevant. The degradation of polymers can be initiated by exposure to ultraviolet radiation, leading to the formation of free radicals. mtak.hu Light stabilizers work by absorbing UV radiation or by scavenging the free radicals that are formed. mtak.hu The development of effective light stabilization technologies is crucial for extending the service life of polymeric materials used in outdoor applications. mtak.hu
Investigation of Luminescence and High Quantum Yield Fluorescence in Advanced Materials
Currently, detailed investigations into the specific luminescent properties and fluorescence quantum yield of this compound are not extensively documented in publicly available scientific literature. While related compounds, such as certain derivatives of 4-(dimethylamino)benzoic acid, have been studied for their fluorescent characteristics, including the formation of twisted intra-molecular charge transfer (TICT) states, specific data for the 2-methyl substituted variant remains limited. researchgate.net Future research is required to fully characterize its photophysical behavior and potential for use in advanced luminescent materials.
Exploitation of Dielectric Properties Arising from Excited-State Proton Transfer Phenomena
The dielectric properties of this compound, particularly those that might arise from phenomena such as excited-state intramolecular proton transfer (ESIPT), have not been specifically characterized in published research. Studies on structurally similar molecules, like 2-(4-(dimethylamino) benzylideneamino) benzoic acid, have shown that ESIPT can lead to remarkable dielectric properties, including high dielectric constants. scispace.comrsc.org However, direct experimental data confirming similar behavior in this compound is not yet available.
Characterization of Optical Band Gaps and Refractive Indices for Device Applications
Specific experimental data detailing the optical band gap and refractive index of this compound are not found in current research literature. These parameters are critical for designing and modeling optical and photonic devices. While theoretical predictions can be made based on its molecular structure, empirical characterization is necessary to validate its suitability for applications such as lenses, waveguides, or other optical components.
Research into Aggregation-Induced Emission (AIE) Organic Monomers
This compound has been identified as an organic monomer with potential for Aggregation-Induced Emission (AIE). bldpharm.com AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light intensely upon aggregation in a poor solvent or in the solid state. This property is the opposite of the aggregation-caused quenching (ACQ) effect commonly seen in many traditional fluorophores. As an AIE-active monomer, this compound could be a valuable building block for creating new polymers and covalent organic frameworks (COFs) with applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).
Formulation in Coatings and Adhesives
There is currently no specific information available in scientific or industrial literature regarding the formulation or use of this compound in coatings and adhesives.
Exploration in Electronic and Magnetic Materials
This compound is noted as a compound for potential use in the development of electronic and magnetic materials. bldpharm.com Its classification as such by chemical suppliers suggests it is a building block or precursor for more complex organic structures intended for these applications. The presence of both electron-donating (dimethylamino) and electron-withdrawing (carboxylic acid) groups, along with the aromatic system, provides a framework for designing molecules with specific electronic properties suitable for organic electronics or molecular magnets. Further research would be needed to synthesize and characterize the final materials derived from this compound.
Compound Properties
| Property | Value |
| CAS Number | 65399-14-6 |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| Predicted XlogP | 1.9 |
Q & A
Q. What experimental methods are recommended for determining the solubility of 4-(Dimethylamino)-2-methylbenzoic acid in organic solvents?
To determine solubility, employ the Abraham solvation parameter model , which correlates solute descriptors (e.g., hydrogen-bond acidity/basicity, polarizability) with solvent properties. For 2-methylbenzoic acid derivatives, experimentally validated parameters include:
- E (excess molar refraction) = 0.730
- S (polarizability/dipolarity) = 0.840
- A (hydrogen-bond acidity) = 0.420
- B (hydrogen-bond basicity) = 0.440
- L (logarithmic hexadecane-air partition coefficient) = 4.6770 .
Validate predictions using gravimetric or spectroscopic solubility measurements in alcohols, ethers, or esters. For example, in ethanol at 298 K, solubility can be calculated via log10(SRorP) equations derived from partition coefficient data .
Q. What synthetic routes are commonly used to prepare this compound derivatives?
A standard approach involves amide coupling of the carboxylic acid group with amines or hydrazides. For instance:
- React this compound with glycine benzyl ester using carbodiimide coupling agents (e.g., EDC/HOBt), followed by catalytic hydrogenation to remove protecting groups .
- For hydrazide derivatives, condense with hydrazine hydrate under reflux in ethanol, as demonstrated for acyl hydrazide crystal structures .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- NMR Spectroscopy : Analyze substituent effects on aromatic protons (e.g., dimethylamino groups cause upfield shifts in <sup>1</sup>H NMR) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity, especially for polar derivatives .
- Mass Spectrometry : Confirm molecular weights via ESI-MS, noting fragmentation patterns of the dimethylamino group .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in derivatives?
Combine single-crystal X-ray diffraction with Density Functional Theory (DFT) to:
- Determine hydrogen-bonding networks (e.g., N–H⋯O interactions in hydrazides) .
- Calculate lattice energies to predict stability (e.g., hydrazides exhibit lattice energies of −365 kJ/mol via DFT) .
- Validate torsional angles and intermolecular interactions using software like CrystalExplorer .
Q. How can researchers design bioactive analogs targeting specific receptors?
- Structure-Activity Relationship (SAR) : Modify the dimethylamino group to enhance lipophilicity or introduce electron-withdrawing substituents (e.g., halogens) for improved receptor binding .
- Docking Studies : Use the compound’s crystal structure (CCDC 2032776) to model interactions with dopamine D2 or serotonin 5-HT3 receptors .
- In Vitro Assays : Test analogs for enzyme inhibition (e.g., cyclooxygenase) using fluorescence polarization or SPR .
Q. How to address discrepancies between predicted and experimental solubility data?
- Re-evaluate Abraham Parameters : Adjust solute descriptors (e.g., S, A) if deviations exceed 0.1 log units, using updated solvent correlations .
- Account for Polymorphism : Use DSC and PXRD to identify crystalline forms, as polymorphs can alter solubility by 2–3 orders of magnitude .
- Validate with Hansen Solubility Parameters : Compare experimental solubility in solvents like propylene carbonate (δD = 20.1 MPa<sup>1/2</sup>) to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
